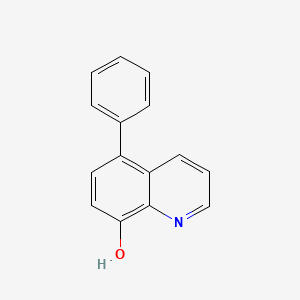
5-Phenylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a phenyl group attached to the 5-position and a hydroxyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Another method involves the Skraup synthesis, where aniline, glycerol, and an oxidizing agent such as nitrobenzene are used. This method also requires acidic conditions and high temperatures to promote the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic processes and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Phenylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It serves as a lead compound in drug discovery, particularly for developing treatments for infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Phenylquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: Lacks the phenyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Phenylquinoline: Lacks the hydroxyl group at the 8-position, which influences its solubility and interaction with biological targets.
8-Hydroxyquinoline: Similar structure but without the phenyl group, leading to different chemical and biological properties.
Uniqueness
5-Phenylquinolin-8-ol is unique due to the presence of both the phenyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
15657-87-1 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-phenylquinolin-8-ol |
InChI |
InChI=1S/C15H11NO/c17-14-9-8-12(11-5-2-1-3-6-11)13-7-4-10-16-15(13)14/h1-10,17H |
Clave InChI |
LARZQGIMQZVUCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


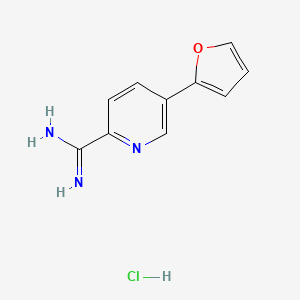
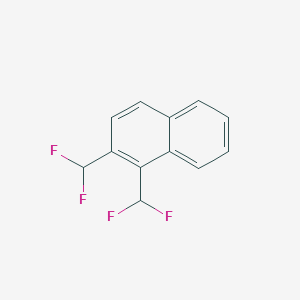
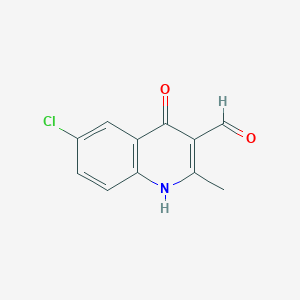
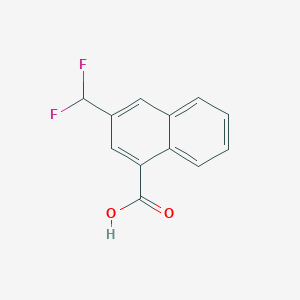

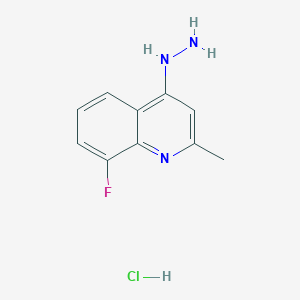
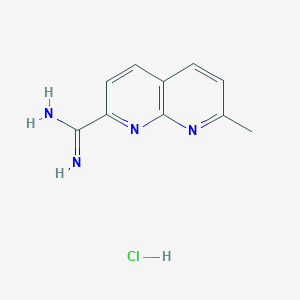

![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

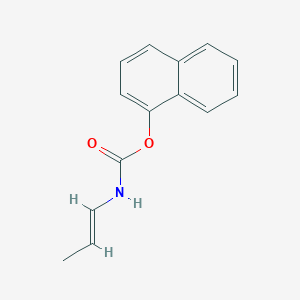
![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
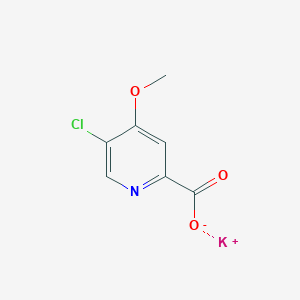
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
